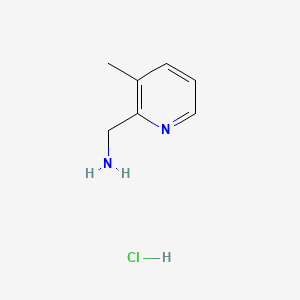

(3-Methylpyridin-2-yl)methanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-3-2-4-9-7(6)5-8;/h2-4H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEGAVWOPSLNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Spectroscopic Analysis of (3-Methylpyridin-2-yl)methanamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of (3-Methylpyridin-2-yl)methanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The document details the methodologies for Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analysis, presenting the data in a clear, structured format for easy interpretation and comparison.

Compound Overview

This compound is a pyridine derivative with the chemical formula C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol .[1] Its purity is a critical parameter in drug development and is typically assessed using a combination of spectroscopic and chromatographic techniques.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Spectroscopic and Chromatographic Data

Table 1: Representative ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | d | 1H | Pyridine-H6 |

| ~7.7 | t | 1H | Pyridine-H4 |

| ~7.3 | d | 1H | Pyridine-H5 |

| ~4.3 | s | 2H | -CH₂-NH₃⁺ |

| ~2.5 | s | 3H | -CH₃ |

| (variable) | br s | 3H | -NH₃⁺ |

Table 2: Representative HPLC Data

| Parameter | Value |

| Retention Time (tᵣ) | ~3.5 min |

| Purity (by area %) | >98% |

| Tailing Factor | <1.5 |

| Theoretical Plates | >2000 |

Experimental Protocols

Detailed methodologies for the spectroscopic and chromatographic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify the proton environments of this compound.

Instrumentation:

-

400 MHz NMR Spectrometer

Sample Preparation:

-

Weigh approximately 10 mg of this compound.

-

Dissolve the sample in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters:

-

Solvent: DMSO-d₆

-

Temperature: 25 °C

-

Pulse Program: Standard ¹H acquisition

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: -2 to 12 ppm

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Filter and degas both mobile phases before use.

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 250 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 260 nm

-

Gradient Program:

-

0-5 min: 10% B

-

5-20 min: 10% to 90% B

-

20-25 min: 90% B

-

25-26 min: 90% to 10% B

-

26-30 min: 10% B

-

Workflow and Data Analysis

The following diagrams illustrate the general workflow for the analysis and the logical steps involved in interpreting the data.

Caption: General analytical workflow for spectroscopic and chromatographic analysis.

References

Chemical structure and properties of (3-Methylpyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylpyridin-2-yl)methanamine hydrochloride is a substituted pyridine derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural motif is recognized as a valuable building block in the synthesis of more complex molecules, including those with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological relevance of this compound, serving as a vital resource for researchers and developers in the pharmaceutical and life sciences sectors.

Chemical Structure and Properties

The chemical identity of this compound is defined by its unique arrangement of a methyl-substituted pyridine ring linked to a methanamine group, which is present as a hydrochloride salt. This structure imparts specific physicochemical characteristics that are crucial for its handling, reactivity, and biological interactions.

Chemical Structure:

An In-depth Technical Guide to the Synthesis and Characterization of AM251

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis and characterization of the potent and selective CB1 cannabinoid receptor antagonist/inverse agonist, N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide, commonly known as AM251. This document details the synthetic route, experimental protocols, and characterization data for AM251, a valuable tool in neuroscience and metabolic disorder research.

Disclaimer: The CAS number 153936-25-5 provided in the initial topic query corresponds to (3-Methylpyridin-2-yl)methanamine hydrochloride, a different chemical entity. This guide focuses on the pyrazole carboxamide derivative AM251, which aligns with the broader context of drug development and signaling pathway analysis.

Synthesis of AM251

The synthesis of AM251 is a multi-step process that involves the construction of the core pyrazole ring system followed by an amidation reaction. The general synthetic approach for this class of compounds is well-established in medicinal chemistry.

Synthetic Scheme

A representative synthetic scheme for AM251 is outlined below. This process typically begins with the condensation of a β-ketoester with a substituted hydrazine to form the pyrazole core. Subsequent functional group manipulations and a final amidation step yield the target compound.

Caption: A generalized workflow for the synthesis of AM251.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of pyrazole carboxamide derivatives, adapted for the synthesis of AM251.

Step 1: Synthesis of Ethyl 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylate

A mixture of an appropriate β-ketoester, ethyl 2-(4-iodobenzoyl)-propanoate, and 2,4-dichlorophenylhydrazine hydrochloride in a suitable solvent such as ethanol is refluxed in the presence of a catalytic amount of acid (e.g., acetic acid) for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization or column chromatography.

Step 2: Saponification to 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

The pyrazole ester from the previous step is dissolved in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide. The mixture is heated to reflux and stirred for several hours until the hydrolysis is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

Step 3: Synthesis of N-(piperidin-1-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

The pyrazole carboxylic acid is converted to its more reactive acid chloride by treatment with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The excess reagent and solvent are removed in vacuo. The crude acid chloride is then dissolved in fresh anhydrous DCM and cooled in an ice bath. A solution of 1-aminopiperidine and a base (e.g., triethylamine) in DCM is added dropwise to the stirred acid chloride solution. The reaction is allowed to warm to room temperature and stirred for several hours. After completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude AM251 is purified by column chromatography on silica gel to yield the final product.

Characterization of AM251

The identity and purity of the synthesized AM251 are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide[1] |

| Molecular Formula | C₂₂H₂₁Cl₂IN₄O[1][2] |

| Molecular Weight | 555.24 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and ethanol[2] |

Spectroscopic Data

While specific spectra are not provided in the search results, typical characterization would involve:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons. The chemical shifts, multiplicities, and coupling constants would be consistent with the structure of AM251.

-

Mass Spectrometry: To determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. Electron spray ionization (ESI) is a common method for this analysis. Mass spectral data for AM251 is available in some databases.

-

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule, such as the C=O of the amide and the aromatic C-H bonds.

Biological Activity and Mechanism of Action

AM251 is a well-characterized antagonist/inverse agonist of the cannabinoid receptor 1 (CB1). Its high affinity and selectivity for the CB1 receptor make it a crucial tool for studying the endocannabinoid system.

Quantitative Biological Data

| Parameter | Value | Receptor | Reference |

| Kᵢ | 7.5 nM | Human CB1 | [1] |

| IC₅₀ | 8 nM | Human CB1 |

CB1 Receptor Signaling Pathways

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. As an antagonist/inverse agonist, AM251 blocks the constitutive activity of the CB1 receptor and the effects of CB1 agonists.

Caption: Signaling pathway of the CB1 receptor and the inhibitory action of AM251.

The binding of an agonist to the CB1 receptor typically leads to:

-

Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

-

Modulation of ion channels , including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.

-

Activation of the mitogen-activated protein kinase (MAPK) cascade , which includes pathways like ERK, JNK, and p38, influencing gene transcription and cellular processes.

AM251, by blocking the CB1 receptor, prevents these downstream signaling events from occurring in response to endocannabinoids or synthetic agonists. As an inverse agonist, it can also reduce the basal, constitutive activity of the receptor.

Conclusion

AM251 remains a cornerstone pharmacological tool for investigating the physiological and pathophysiological roles of the endocannabinoid system. This guide provides researchers with the essential technical information for its synthesis and characterization, facilitating its application in drug discovery and development. The detailed understanding of its mechanism of action through the modulation of CB1 receptor signaling pathways is critical for interpreting experimental results and designing novel therapeutic strategies.

References

Navigating the Chemical Landscape of (3-Methylpyridin-2-yl)methanamine Hydrochloride: A Technical Guide to Reactivity and Stability

For Immediate Release

[City, State] – Researchers, scientists, and professionals in drug development now have access to a comprehensive technical guide on the reactivity and stability of (3-Methylpyridin-2-yl)methanamine hydrochloride. This in-depth whitepaper details the compound's chemical behavior under various stress conditions, providing a critical resource for its handling, formulation, and development.

This compound, a substituted pyridine derivative, presents a unique set of characteristics that are pivotal for its application in pharmaceutical research. This guide synthesizes available data on its stability, degradation pathways, and safe handling protocols, offering a foundational understanding for its use in the laboratory and beyond.

Physicochemical Properties and Stability Profile

This compound is a solid compound with a molecular formula of C₇H₁₁ClN₂ and a molecular weight of 158.63 g/mol .[1][2] Its stability is a key consideration for its use and storage.

| Property | Recommendation/Value | Source |

| Storage Temperature | 2-8°C | [3] |

| Storage Conditions | Cool, dry, well-ventilated area, under an inert atmosphere. | [1] |

| Hygroscopicity | Hygroscopic | [4] |

| Air Sensitivity | Air sensitive | [4] |

| Shelf Life (unopened) | Generally 24-36 months, refer to Certificate of Analysis. | [5] |

| Shelf Life (opened) | For hygroscopic materials, a general guideline is 3 months. | [6] |

Incompatible Materials: To ensure the integrity of the compound, contact with the following should be avoided:

-

Acids

-

Acid chlorides

-

Chloroformates[4]

Hazardous Decomposition Products: Under fire conditions, the compound may decompose to produce:

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)[4]

Reactivity and Degradation Pathways

Hydrolytic Stability: As an amine hydrochloride, the compound's stability in aqueous solution is pH-dependent. The pKa of the amine group is a critical parameter in determining the ratio of the protonated (more stable) to the free base form. The free base, being more nucleophilic, is generally more susceptible to degradation.

Oxidative Stability: The amine functionality is susceptible to oxidation, which can lead to the formation of N-oxides or hydroxylamines. The pyridine ring itself can also undergo oxidation, potentially leading to ring-opening products. Forced degradation studies using oxidizing agents like hydrogen peroxide are recommended to investigate these pathways.

Thermal Stability: Pyridine and its derivatives can undergo thermal decomposition at elevated temperatures. The degradation of poly(2-vinylpyridine) has been shown to be complex, yielding pyridine, the monomer, and oligomers.[7] While not directly analogous, this suggests that thermal stress on this compound could lead to the cleavage of the methylamine side chain or degradation of the pyridine ring.

Photostability: The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing.[1][3][8][9] Exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light is recommended to assess the compound's light sensitivity.[3]

Experimental Protocols for Stability and Reactivity Assessment

A robust evaluation of the stability and reactivity of this compound involves a series of standardized experimental protocols.

Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water). For oxidative stress, a solution in hydrogen peroxide (e.g., 3%) is used.[2]

-

Stress Conditions: Expose the solutions to elevated temperatures (e.g., 50-70°C) for a defined period (e.g., up to 7 days).[2] For photostability, expose the solid compound and solutions to light conditions as specified in ICH Q1B.

-

Analysis: Utilize a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS), to quantify the parent compound and detect any degradation products.

pKa Determination

The acid dissociation constant (pKa) is crucial for understanding the pH-dependent stability of the amine hydrochloride.

Methodology (Potentiometric Titration):

-

Sample Preparation: Dissolve a known quantity of the compound in slightly acidified deionized water. A co-solvent like methanol may be used if solubility is low.[10][11]

-

Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., NaOH) while continuously monitoring the pH with a calibrated pH meter.[11]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[11]

Biological Activity Context

Derivatives of 2-aminopyridine are known to possess a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[12][13] Specifically, pyridin-2-yl-methylamine derivatives have been investigated for their potential as antidepressant and analgesic agents.[14] While the specific signaling pathways for this compound are not yet elucidated, its structural similarity to these biologically active molecules suggests its potential as a scaffold in drug discovery. The stability and reactivity profile outlined in this guide is therefore critical for any future investigation into its therapeutic applications.

This technical guide serves as an essential starting point for researchers working with this compound. By understanding its stability and reactivity, scientists can better design experiments, develop stable formulations, and ensure the quality and reliability of their research outcomes.

References

- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 4. q1scientific.com [q1scientific.com]

- 5. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. ask.pharmaguideline.com [ask.pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ICH Official web site : ICH [ich.org]

- 10. enamine.net [enamine.net]

- 11. benchchem.com [benchchem.com]

- 12. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine - Google Patents [patents.google.com]

Spectroscopic data (1H NMR, 13C NMR) of (3-Methylpyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Methylpyridin-2-yl)methanamine hydrochloride (CAS No. 153936-25-5)[1]. Due to the limited availability of public domain spectra for this specific compound, this document presents expected ¹H and ¹³C NMR spectral data based on the analysis of structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for acquiring such data is provided to guide researchers in their analytical endeavors.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Pyridine H-6 | 8.3 - 8.5 | d | 1H | ~5 |

| Pyridine H-4 | 7.7 - 7.9 | d | 1H | ~8 |

| Pyridine H-5 | 7.2 - 7.4 | dd | 1H | ~8, 5 |

| CH₂ (methylene) | 4.0 - 4.2 | s | 2H | - |

| CH₃ (methyl) | 2.3 - 2.5 | s | 3H | - |

| NH₃⁺ (ammonium) | 8.5 - 9.5 | br s | 3H | - |

Note: The chemical shift of the ammonium (NH₃⁺) protons can be broad and its position is highly dependent on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Pyridine C-2 | 155 - 158 |

| Pyridine C-6 | 147 - 150 |

| Pyridine C-4 | 138 - 141 |

| Pyridine C-3 | 130 - 133 |

| Pyridine C-5 | 123 - 126 |

| CH₂ (methylene) | 45 - 48 |

| CH₃ (methyl) | 18 - 21 |

Experimental Protocols

The following section details a standard protocol for the synthesis of the free base, (3-Methylpyridin-2-yl)methanamine, and its subsequent conversion to the hydrochloride salt, followed by the procedure for obtaining its NMR spectra.

Synthesis of (3-Methylpyridin-2-yl)methanamine

A common synthetic route to (3-Methylpyridin-2-yl)methanamine involves the reduction of 2-cyano-3-methylpyridine.

Materials:

-

2-cyano-3-methylpyridine

-

Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry workup reagents (e.g., Na₂SO₄·10H₂O)

-

Hydrochloric acid (in a suitable solvent like diethyl ether or methanol)

Procedure:

-

A solution of 2-cyano-3-methylpyridine in an anhydrous ethereal solvent is added dropwise to a stirred suspension of a reducing agent like LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) and at a reduced temperature (e.g., 0 °C).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with the ethereal solvent.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude (3-Methylpyridin-2-yl)methanamine.

Preparation of this compound

-

The crude amine is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or methanol.

-

A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

-

The resulting precipitate, this compound, is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

NMR Spectroscopic Analysis

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

-

A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, may be added.

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

¹H NMR spectra are acquired using standard pulse sequences. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time.

-

¹³C NMR spectra are acquired, often using proton-decoupling techniques to simplify the spectrum.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of this compound.

Caption: Synthesis and NMR Analysis Workflow.

References

An In-depth Technical Guide to the Solubility of (3-Methylpyridin-2-yl)methanamine hydrochloride in Organic Solvents

Disclaimer: Publicly available, quantitative solubility data for (3-Methylpyridin-2-yl)methanamine hydrochloride in a range of specific organic solvents is limited. This guide, therefore, provides a comprehensive framework of experimental protocols and theoretical considerations for researchers, scientists, and drug development professionals to determine and understand the solubility of this compound.

Introduction

This compound is a pyridin-2-ylmethanamine derivative. Understanding its solubility in various organic solvents is crucial for a wide range of applications in pharmaceutical development, including formulation, purification, and chemical synthesis. As an amine hydrochloride salt, its solubility is governed by the polarity of the solvent, its ability to form hydrogen bonds, and the overall solvation energy. This guide outlines the standard methodologies for quantitatively determining the solubility of this compound and provides a theoretical framework for interpreting the experimental results.

Predicted Solubility Profile

As a salt, this compound is expected to be more soluble in polar solvents, particularly those capable of hydrogen bonding. Protic solvents like alcohols (methanol, ethanol) are likely to be effective due to their ability to solvate both the cation and the chloride anion. Aprotic polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also expected to be good solvents. The solubility is predicted to be lower in non-polar solvents like toluene and alkanes.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Type | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Data | Experimental Data |

| Ethanol | Polar Protic | Experimental Data | Experimental Data |

| Isopropanol | Polar Protic | Experimental Data | Experimental Data |

| Acetone | Polar Aprotic | Experimental Data | Experimental Data |

| Acetonitrile | Polar Aprotic | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Experimental Data | Experimental Data |

| Toluene | Non-polar | Experimental Data | Experimental Data |

| Dichloromethane | Halogenated | Experimental Data | Experimental Data |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the quantitative determination of the solubility of this compound.

This is a widely recognized and accurate method for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

-

After the equilibration period, allow the vial to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Accurately dilute the filtered, saturated solution with a known volume of a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the original solubility from the measured concentration and the dilution factor.

4.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of the dissolved solute.

Procedure:

-

Method Development: Develop a stable and reproducible HPLC method for this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted, filtered sample from the shake-flask experiment into the HPLC system and determine its concentration from the calibration curve.

4.2.2. UV-Vis Spectrophotometry

This method is suitable if the compound has a chromophore that absorbs light in the UV-Vis range and the solvent is transparent in that region.

Procedure:

-

Determine λmax: Scan a dilute solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted, filtered sample from the shake-flask experiment and determine its concentration from the calibration curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Shake-Flask Solubility Method.

Caption: Workflow for Analytical Quantification Methods.

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this guide provides the necessary framework for researchers to determine this critical physicochemical property. By employing standardized methodologies such as the shake-flask method coupled with robust analytical techniques like HPLC or UV-Vis spectrophotometry, reliable and reproducible solubility data can be generated. This information is indispensable for the effective use of this compound in research and development.

The Biological Versatility of (3-Methylpyridin-2-yl)methanamine Hydrochloride Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Methylpyridin-2-yl)methanamine hydrochloride and its analogs represent a class of pyridine-containing compounds that have garnered significant interest in medicinal chemistry. The pyridine ring, a common scaffold in numerous FDA-approved drugs, imparts a range of physicochemical properties that are favorable for drug development. This technical guide provides an in-depth overview of the biological activities of this compound analogs, with a primary focus on their well-documented antitubercular properties and emerging evidence of their potential in anticancer, antiviral, and anti-inflammatory applications. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows.

Antitubercular Activity

The most extensively studied biological activity of pyridine-2-methylamine derivatives, including analogs of (3-Methylpyridin-2-yl)methanamine, is their potent efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Mechanism of Action: MmpL3 Inhibition

A primary molecular target for many of these antitubercular analogs is the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the synthesis of the mycolic acid layer, a crucial component of the mycobacterial cell wall, leading to bacterial death.

Caption: Inhibition of the MmpL3 transporter by (3-Methylpyridin-2-yl)methanamine analogs.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antitubercular potency of these analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of Mtb.

| Compound ID | R¹ Group | R² Group | MIC (µg/mL) vs. Mtb H37Rv | Reference |

| 21 | 4,4-dimethyl-1,4-azasilyl | 4-isopropylbenzyl | 1 | |

| 25 | 4,4-dimethyl-1,4-azasilyl | 4-isopropylphenyl | 0.5 | |

| 30 | 4,4-dimethyl-1,4-azasilyl | 4-isopropyl-2-thienyl | 0.5 | |

| 37 | N-8-azaspiro[4.5]decyl | 4-isopropylbenzyl | 0.125 | |

| 62 | (structure not shown) | (structure not shown) | 0.016 |

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against Mtb.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using MABA.

Detailed MABA Protocol:

-

Preparation of Compounds: Stock solutions of the test compounds are prepared in DMSO. Serial two-fold dilutions are then made in Middlebrook 7H9 broth.

-

Inoculum Preparation: M. tuberculosis H37Rv is grown to mid-log phase, and the turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Plate Setup: 100 µL of the Mtb inoculum is added to each well of a 96-well microplate. Subsequently, 100 µL of the diluted compound solutions are added to the respective wells. Drug-free and cell-free controls are included. 4

Methodological & Application

Application Notes and Protocols: (3-Methylpyridin-2-yl)methanamine hydrochloride in Drug Discovery

(3-Methylpyridin-2-yl)methanamine hydrochloride , a pyridine-based chemical building block, holds significant potential in the field of drug discovery, particularly in the development of novel therapeutics. Its structural motif is a key component in compounds designed to interact with various biological targets. This document provides an overview of its application, focusing on its role as a scaffold for the synthesis of potent enzyme inhibitors, with detailed protocols and data derived from studies on its derivatives.

Overview and Potential Applications

This compound serves as a crucial starting material or fragment in the synthesis of compound libraries for screening against various diseases. The pyridine-2-methylamine core is of particular interest in the development of inhibitors for bacterial enzymes, making it a valuable tool in the search for new antibacterial agents.

Key Applications:

-

Scaffold for Inhibitor Synthesis: The primary application of this compound is as a foundational structure for the chemical synthesis of more complex molecules with therapeutic potential.

-

Tuberculosis Research: Derivatives of the pyridine-2-methylamine scaffold have shown potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[1]

-

Fragment-Based Drug Discovery (FBDD): Due to its relatively small size and specific chemical features, it can be used as a fragment in FBDD campaigns to identify initial hits against protein targets.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 153936-25-5 | [2][3] |

| Molecular Formula | C₇H₁₁ClN₂ | [2][3] |

| Molecular Weight | 158.63 g/mol | [2][3] |

| Purity | Typically ≥97% | [3] |

| Product Family | Protein Degrader Building Blocks | [3] |

Application in Antitubercular Drug Discovery

A notable application of the pyridine-2-methylamine scaffold is in the development of inhibitors against Mycobacterial membrane protein Large 3 (MmpL3).[1] MmpL3 is an essential transporter protein in M. tuberculosis responsible for the export of mycolic acids, which are critical components of the mycobacterial cell wall.[1] Inhibition of MmpL3 leads to the disruption of cell wall formation and ultimately bacterial death.

A series of pyridine-2-methylamine derivatives have been synthesized and evaluated for their antitubercular activity. The following table summarizes the in vitro activity of selected compounds against the M.tb strain H37Rv.

| Compound ID | R¹ Substituent | R² Substituent | MIC (µg/mL) against M.tb H37Rv |

| 21 | 4,4-dimethyl-1,4-azasilinane | 4-isopropylbenzene | 0.5 |

| 25 | 4,4-dimethyl-1,4-azasilinane | 4-isopropylbenzene | 1 |

| 30 | 4,4-dimethyl-1,4-azasilinane | 4-isopropylbenzene | 0.5 |

| 62 | (Specific modifications not detailed in abstract) | (Specific modifications not detailed in abstract) | 0.016 |

-

MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.[1]

Promising compounds from the pyridine-2-methylamine series have been evaluated for their toxicity against mammalian cells and their metabolic stability in liver microsomes.

| Compound ID | Cytotoxicity (IC₅₀ in Vero cells, µg/mL) | Liver Microsomal Stability (CLint, µL/min/mg) |

| 62 | ≥ 16 | 28 |

-

IC₅₀: Half-maximal inhibitory concentration. Higher values indicate lower cytotoxicity.[1]

-

CLint: Intrinsic clearance. Lower values suggest higher metabolic stability.[1]

Experimental Protocols

The following are generalized protocols based on methodologies used for the evaluation of pyridine-2-methylamine derivatives.

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.

Workflow Diagram:

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Test compounds dissolved in DMSO

-

Alamar Blue reagent

-

Plate reader (fluorescence or absorbance)

Procedure:

-

Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Compound Dilution: Prepare serial dilutions of the test compounds in the 96-well plates. The final concentration of DMSO should be kept below 1%.

-

Inoculation: Adjust the bacterial culture to a specific optical density and inoculate the wells of the microplate. Include positive (no drug) and negative (no bacteria) controls.

-

Incubation: Seal the plates and incubate at 37°C for 7 days.

-

Reagent Addition: After incubation, add Alamar Blue reagent to each well and incubate for an additional 24 hours.

-

Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in at least 90% inhibition of bacterial growth, as indicated by the color change (or lack thereof) of the Alamar Blue reagent.[1]

This assay assesses the toxicity of compounds against a mammalian cell line.

Workflow Diagram:

Caption: General workflow for an in vitro cytotoxicity assay.

Materials:

-

Vero cells (or another suitable mammalian cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

Cell viability reagent (e.g., MTT, resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed Vero cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of the test compounds to the wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

Viability Assessment: Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence to determine the percentage of viable cells relative to the untreated control.

-

IC₅₀ Calculation: The IC₅₀ value, the concentration of compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action of Derivatives

The pyridine-2-methylamine derivatives identified as potent antitubercular agents are proposed to target MmpL3.

Signaling Pathway Diagram:

Caption: Proposed inhibition of the MmpL3 mycolic acid transport pathway.

This proposed mechanism is supported by the observation that resistant mutants to these compounds often have mutations in the mmpL3 gene.[1] This makes this compound and its derivatives valuable tools for studying MmpL3 function and for developing new drugs to combat tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1]

References

Application Notes and Protocols for the Synthesis of Antitubercular Agents Using (3-Methylpyridin-2-yl)methanamine Hydrochloride

Abstract: The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel antitubercular agents with new mechanisms of action.[1][2] This document details the application of (3-Methylpyridin-2-yl)methanamine hydrochloride and related pyridine-2-methylamine scaffolds as key building blocks in the synthesis of potent inhibitors of Mycobacterium tuberculosis (Mtb). These compounds primarily target the Mycobacterial membrane protein Large 3 (MmpL3), a crucial transporter of mycolic acids essential for the integrity of the mycobacterial cell wall.[3] This document provides detailed synthetic protocols, quantitative biological data, and visual workflows for researchers in drug discovery and medicinal chemistry.

Introduction

Tuberculosis (TB) remains a leading cause of death from a single infectious agent worldwide.[4] The lengthy treatment regimens and the emergence of resistant strains highlight the urgent need for new therapeutic agents.[2][5] The pyridine-2-methylamine scaffold has been identified as a promising pharmacophore for the development of novel antitubercular drugs.[3] Derivatives of this scaffold have demonstrated potent activity against drug-sensitive and drug-resistant strains of Mtb by inhibiting MmpL3, a validated drug target.[3] MmpL3 is an inner membrane protein responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, which are essential components of the mycobacterial cell wall.[3][6]

Application of this compound

This compound serves as a crucial starting material or structural motif in the synthesis of a novel class of antitubercular agents. The pyridine-2-methylamine core acts as a key structural element for interaction with the MmpL3 protein.[3] Structure-activity relationship (SAR) studies have shown that modifications at various positions of the pyridine ring and the amine group can significantly modulate the antitubercular potency and pharmacokinetic properties of the resulting compounds.[3]

Quantitative Data Summary

The following table summarizes the in vitro antitubercular activity and cytotoxicity of representative pyridine-2-methylamine derivatives.

| Compound ID | R¹ Substituent | R² Substituent | MIC against Mtb H37Rv (µg/mL) | IC₅₀ against Vero cells (µg/mL) | Reference |

| 21 | 4,4-dimethyl-1,4-azasilinane | 4-isopropylphenyl | 1 | >16 | [3] |

| 25 | 4,4-dimethyl-1,4-azasilinane | 4-isopropylphenyl | 0.5 | >16 | [3] |

| 30 | 4,4-dimethyl-1,4-azasilinane | 4-isopropylphenyl | 0.5 | >16 | [3] |

| 62 | N-8-azaspiro[6][7]decyl | 4-biphenyl | 0.016 | ≥16 | [3] |

| 63 | N-8-azaspiro[6][7]decyl | 4-biphenyl | 0.016 | >16 | [3] |

Experimental Protocols

A representative synthetic procedure for the preparation of pyridine-2-methylamine derivatives involves a Suzuki coupling reaction followed by reductive amination. The following is a generalized protocol adapted from the synthesis of related compounds.[3]

Step 1: Suzuki Coupling

-

To a solution of a brominated pyridine precursor (e.g., 4-bromo-2-((4-methylpiperidin-1-yl)methyl)pyridine) (1.0 eq) in a suitable solvent such as a mixture of dioxane and water is added the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂) (0.05 eq), and a base (e.g., K₂CO₃) (2.0 eq).

-

The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Step 2: Synthesis of the Amine Side Chain (if not commercially available)

Specific amine side chains can be synthesized through various established methods. For instance, the synthesis of N-8-azaspiro[6][7]decyl moiety can be achieved through multi-step synthesis starting from commercially available materials.

The in vitro antitubercular activity of the synthesized compounds is determined against the Mtb H37Rv strain using the Microplate Alamar Blue Assay (MABA).[3]

-

A suspension of Mtb H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC and 0.05% Tween 80.

-

The synthesized compounds are dissolved in DMSO to prepare stock solutions.

-

Serial two-fold dilutions of the compounds are prepared in a 96-well microplate containing the culture medium.

-

The bacterial suspension is added to each well to a final volume of 200 µL.

-

The plates are incubated at 37 °C for 5-7 days.

-

After incubation, a freshly prepared solution of Alamar Blue is added to each well.

-

The plates are re-incubated for 24 hours.

-

The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[3]

The cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., Vero cells) using a standard assay such as the MTT assay.

-

Vero cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.

-

The cells are then treated with serial dilutions of the synthesized compounds and incubated for another 48-72 hours.

-

After the incubation period, an MTT solution is added to each well, and the plate is incubated for an additional 4 hours.

-

The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this class of compounds is the inhibition of MmpL3.[3] MmpL3 is essential for the transport of trehalose monomycolate (TMM) from the cytoplasm to the periplasm, a critical step in the biosynthesis of mycolic acids and the formation of the mycobacterial outer membrane.[3][6] Inhibition of MmpL3 disrupts the cell wall integrity, leading to bacterial cell death.

Caption: Inhibition of MmpL3 by pyridine-2-methylamine derivatives disrupts mycolic acid transport.

Experimental and Synthetic Workflow

The overall workflow for the development of these antitubercular agents involves a multi-step process from initial design to biological evaluation.

Caption: General workflow for the synthesis and evaluation of antitubercular agents.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Testing of Analogs of the Tuberculosis Drug Candidate SQ109 Against Bacteria and Protozoa: Identification of Lead Compounds Against Mycobacterium abscessus and Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitubercular activity of 2-mercaptobenzothiazole derivatives targeting Mycobacterium tuberculosis type II NADH dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deciphering the mechanism of action of antitubercular compounds with metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antitubercular Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of (3-Methylpyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of (3-Methylpyridin-2-yl)methanamine hydrochloride, a valuable building block in pharmaceutical and medicinal chemistry. The synthesis involves a two-step process commencing with the catalytic hydrogenation of 3-Methylpyridine-2-carbonitrile to yield the free base, (3-Methylpyridin-2-yl)methanamine. This is followed by the conversion of the amine to its corresponding hydrochloride salt to enhance stability and ease of handling. This protocol outlines the necessary reagents, equipment, and procedural steps, including reaction conditions, work-up, purification, and characterization.

Introduction

(3-Methylpyridin-2-yl)methanamine and its hydrochloride salt are key intermediates in the synthesis of various biologically active compounds. The presence of the aminomethyl group on the 3-methylpyridine scaffold makes it a versatile synthon for the construction of more complex molecules with potential therapeutic applications. The reliable and scalable synthesis of this compound is therefore of significant interest to the drug discovery and development community. The protocol described herein details a robust method for the preparation of this compound via catalytic hydrogenation.

Reaction Scheme

The synthesis proceeds in two main steps:

-

Reduction of 3-Methylpyridine-2-carbonitrile: The nitrile group of the starting material is reduced to a primary amine using catalytic hydrogenation.

-

Formation of the Hydrochloride Salt: The resulting free base is treated with hydrochloric acid to form the stable hydrochloride salt.

Caption: Overall synthesis scheme for this compound.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 3-Methylpyridine-2-carbonitrile

This protocol describes the reduction of the nitrile to the primary amine.

Materials:

-

3-Methylpyridine-2-carbonitrile

-

Palladium on carbon (10 wt. % Pd/C)

-

Methanol (MeOH)

-

Sulfuric Acid (H₂SO₄) (optional, for selectivity tuning)

-

Diatomaceous earth (e.g., Celite®)

-

Hydrogen gas (H₂)

-

High-pressure autoclave/hydrogenator

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

To a high-pressure reaction vessel, add 3-Methylpyridine-2-carbonitrile and methanol.

-

Carefully add 10% Pd/C catalyst to the solution (typically 1-5 mol% of the substrate).

-

Optional for selectivity: To fine-tune the reaction for the desired pyridylmethylamine, a specific amount of an acidic additive like sulfuric acid can be introduced.[1]

-

Seal the reaction vessel and purge with an inert gas (e.g., nitrogen or argon) several times to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 6 bar).[1]

-

Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C) for the required duration.[1] Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction vessel to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

The filtrate containing the (3-Methylpyridin-2-yl)methanamine free base is then concentrated under reduced pressure to remove the solvent.

Protocol 2: Formation of this compound

This protocol details the conversion of the free base to its hydrochloride salt.

Materials:

-

Crude (3-Methylpyridin-2-yl)methanamine (from Protocol 1)

-

Anhydrous diethyl ether or isopropanol

-

Concentrated hydrochloric acid (HCl) or a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Standard laboratory glassware

-

Ice bath

-

pH paper

Procedure:

-

Dissolve the crude (3-Methylpyridin-2-yl)methanamine freebase in a minimal amount of anhydrous diethyl ether or isopropanol.[1]

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of hydrochloric acid dropwise while stirring. Continue the addition until the solution becomes acidic, which can be confirmed with pH paper.

-

A precipitate of this compound should form.

-

Continue stirring the mixture in the ice bath for a further 30 minutes to ensure complete precipitation.

-

Collect the solid product by filtration.

-

Wash the collected solid with a small amount of cold, anhydrous diethyl ether or isopropanol to remove any remaining impurities.

-

Dry the final product under vacuum to obtain pure this compound.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 3-Methylpyridine-2-carbonitrile | |

| Molecular Formula | C₇H₆N₂ | |

| Molecular Weight | 118.14 g/mol | |

| Final Product | This compound | |

| Molecular Formula | C₇H₁₁ClN₂ | |

| Molecular Weight | 158.63 g/mol | |

| Reaction Conditions | ||

| Catalyst | 10% Pd/C | [1] |

| Solvent | Methanol | |

| Hydrogen Pressure | ~6 bar | [1] |

| Temperature | 30-50 °C | [1] |

| Yield & Purity | ||

| Yield | Not explicitly reported for this specific substrate, but generally high for similar reductions. | |

| Purity | >97% (commercially available) | [2] |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Catalytic hydrogenation with hydrogen gas should be performed with extreme caution due to the flammability of hydrogen. Ensure the system is properly sealed and operated by trained personnel.

-

Palladium on carbon is flammable and should be handled with care, especially when dry. It is often handled as a wet paste.

-

Hydrochloric acid is corrosive and should be handled with care.

Characterization

The final product, this compound, can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

-

Melting Point Analysis: To determine the melting point of the crystalline solid.

References

Application Notes and Protocols for the Use of (3-Methylpyridin-2-yl)methanamine Hydrochloride in Parallel Synthesis

For Researchers, Scientists, and Drug Development Professionals

(3-Methylpyridin-2-yl)methanamine hydrochloride (CAS: 153936-25-5) is a versatile primary amine building block valuable in the construction of compound libraries for drug discovery and development. Its substituted pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[1][2] These application notes provide detailed protocols for the incorporation of this reagent into parallel synthesis workflows for the generation of amide and secondary amine libraries.

The primary amino group of (3-Methylpyridin-2-yl)methanamine allows for its ready use in two fundamental and robust reaction types amenable to parallel synthesis: N-acylation to form amide libraries and reductive amination to generate diverse secondary amine libraries.[3][4]

Application 1: Parallel Synthesis of an N-((3-Methylpyridin-2-yl)methyl)amide Library

This protocol describes the solution-phase parallel synthesis of an amide library by reacting this compound with a diverse set of carboxylic acids. The use of a coupling agent facilitates the amide bond formation.

Experimental Protocol: Parallel Amide Synthesis

Materials:

-

This compound

-

A library of diverse carboxylic acids (R-COOH)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

96-well reaction block or individual reaction vials

Procedure:

-

Preparation of Amine Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous DMF.

-

Dispensing Reagents:

-

To each well of a 96-well reaction block, add the desired carboxylic acid (1.0 eq).

-

Add the this compound stock solution (1.1 eq).

-

Add a solution of HATU in DMF (1.2 eq).

-

Add DIPEA (3.0 eq) to each well. The base is crucial to neutralize the hydrochloride salt and facilitate the coupling reaction.

-

-

Reaction: Seal the reaction block and shake at room temperature for 12-18 hours.

-

Work-up:

-

Quench the reactions by adding saturated aqueous sodium bicarbonate solution to each well.

-

Extract the product from each well with diethyl ether.

-

Wash the organic layers with brine.

-

Dry the organic layers over anhydrous MgSO₄.

-

-

Isolation: Concentrate the organic layers in each well under a stream of nitrogen or using a centrifugal evaporator to yield the crude amide products.

-

Purification (Optional): If required, purify the products using parallel HPLC or silica gel chromatography.

Data Presentation: Representative Amide Library Synthesis

| Entry | Carboxylic Acid (R-COOH) | Product | Yield (%) | Purity (%) |

| 1 | Acetic Acid | N-((3-methylpyridin-2-yl)methyl)acetamide | 85 | >95 |

| 2 | Benzoic Acid | N-((3-methylpyridin-2-yl)methyl)benzamide | 92 | >98 |

| 3 | 4-Chlorobenzoic Acid | 4-chloro-N-((3-methylpyridin-2-yl)methyl)benzamide | 88 | >95 |

| 4 | Cyclohexanecarboxylic Acid | N-((3-methylpyridin-2-yl)methyl)cyclohexanecarboxamide | 82 | >95 |

Workflow Diagram: Parallel Amide Synthesis

Caption: Workflow for the parallel synthesis of an amide library.

Application 2: Parallel Synthesis of a Secondary Amine Library via Reductive Amination

This protocol outlines the generation of a diverse library of secondary amines by reacting (3-Methylpyridin-2-yl)methanamine with a library of aldehydes and ketones in the presence of a reducing agent.

Experimental Protocol: Parallel Reductive Amination

Materials:

-

This compound

-

A library of diverse aldehydes and ketones (R-CHO or R-CO-R')

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

96-well reaction block or individual reaction vials

Procedure:

-

Preparation of Reagent Solutions:

-

Prepare a 0.2 M solution of this compound in DCM.

-

Prepare a 0.2 M solution of each aldehyde or ketone in DCM.

-

-

Dispensing Reagents:

-

To each well of a 96-well reaction block, add the aldehyde or ketone solution (1.0 eq).

-

Add the this compound solution (1.2 eq).

-

Add triethylamine (1.5 eq) to neutralize the hydrochloride salt.

-

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction:

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to each well.

-

Continue stirring at room temperature for 12-16 hours.

-

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

-

Isolation: Filter and concentrate the organic layers to yield the crude secondary amine products.

-

Purification (Optional): Purify the products via parallel chromatography if necessary.

Data Presentation: Representative Secondary Amine Library Synthesis

| Entry | Carbonyl Compound | Product | Yield (%) | Purity (%) |

| 1 | Benzaldehyde | N-benzyl-1-(3-methylpyridin-2-yl)methanamine | 89 | >98 |

| 2 | 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-1-(3-methylpyridin-2-yl)methanamine | 85 | >95 |

| 3 | Cyclohexanone | N-cyclohexyl-1-(3-methylpyridin-2-yl)methanamine | 78 | >95 |

| 4 | Acetone | N-isopropyl-1-(3-methylpyridin-2-yl)methanamine | 75 | >95 |

Workflow Diagram: Parallel Reductive Amination

Caption: Workflow for the parallel synthesis of a secondary amine library.

References

Application Notes and Protocols for Amide Bond Formation with (3-Methylpyridin-2-yl)methanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, enabling the synthesis of a vast array of biologically active molecules, including peptides, peptidomimetics, and small molecule therapeutics. The (3-Methylpyridin-2-yl)methanamine scaffold is of particular interest due to the prevalence of the pyridine motif in numerous pharmaceuticals. Compounds incorporating this moiety have been explored for a variety of therapeutic applications, including as inhibitors of P-glycoprotein (P-gp) in multidrug-resistant cancers, as receptor tyrosine kinase inhibitors, and as ligands for melanocortin receptors.[1]

This document provides detailed protocols for the coupling of (3-Methylpyridin-2-yl)methanamine hydrochloride with carboxylic acids using common and efficient coupling reagents. Given that the starting material is a hydrochloride salt, the protocols include the necessary steps for the in situ neutralization to liberate the free amine, a critical step for a successful coupling reaction.

Overview of Common Coupling Protocols

Two of the most reliable and widely used methods for amide bond formation in a research setting are carbodiimide-mediated couplings, often utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and couplings employing uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

EDC/HOBt Protocol: This method is cost-effective and the byproducts are water-soluble, facilitating purification.[2] The addition of 1-Hydroxybenzotriazole (HOBt) is crucial for minimizing racemization of chiral carboxylic acids and improving reaction efficiency.[2]

-

HATU Protocol: HATU is a highly efficient coupling reagent, often leading to faster reaction times and higher yields, especially for sterically hindered substrates or less nucleophilic amines.[3][4] It is typically used with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a carboxylic acid with this compound using EDC and HOBt.

Materials:

-

This compound

-

Carboxylic acid of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq) and HOBt (1.2 eq).

-

Add DIPEA or TEA (2.2 eq) to the mixture to neutralize the hydrochloride salt and provide the necessary basic conditions for the coupling reaction. Stir the mixture for 10-15 minutes at room temperature.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

Protocol 2: HATU Mediated Amide Coupling

This protocol outlines a general procedure for the coupling of a carboxylic acid with this compound using HATU.

Materials:

-

This compound

-

Carboxylic acid of interest

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M).

-

Add HATU (1.1 eq) to the solution.

-

Add DIPEA (3.0 eq) to the reaction mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system.

Data Presentation

The following tables summarize typical reaction conditions and reported yields for amide coupling reactions with aminopyridine derivatives, which can serve as a guideline for optimizing the coupling with this compound.

Table 1: EDC/HOBt Coupling Conditions and Yields for Aminopyridine Derivatives

| Carboxylic Acid | Amine | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Benzoic Acid | 2-Aminopyridine | DIPEA (2.0) | DMF | 12 | RT | 65-85 | General Protocol |

| Acetic Acid | 2-(Aminomethyl)pyridine | TEA (2.1) | DCM | 16 | RT | 70-90 | General Protocol |

| Phenylacetic Acid | 2-Aminopyridine | DIPEA (2.2) | DMF | 24 | RT | 60-80 | General Protocol |

Table 2: HATU Coupling Conditions and Yields for Aminopyridine Derivatives

| Carboxylic Acid | Amine | Base (eq) | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Boc-L-Alanine | 2-(Aminomethyl)pyridine | DIPEA (3.0) | DMF | 2 | RT | 85-95 | [5] |

| 4-Fluorobenzoic Acid | 2-Aminopyridine | DIPEA (3.0) | DMF | 4 | RT | >90 | General Protocol |

| Cyclohexanecarboxylic Acid | 2-(Aminomethyl)pyridine | DIPEA (3.0) | DMF | 3 | RT | 80-92 | General Protocol |

Visualizations

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the coupling of this compound with a carboxylic acid.

References

- 1. Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

Application Notes and Protocols for Common Catalysts in Picolinamine Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for common catalytic reactions involving picolinamines. The picolinamide moiety is a versatile directing group in organic synthesis, enabling a wide range of C-H functionalization and other transformations. The following sections detail the use of various transition metal catalysts, including palladium, cobalt, nickel, rhodium, iridium, iron, and silver, in reactions with picolinamine-containing substrates.

Palladium-Catalyzed Carbonylative Synthesis of Isoindolinones

Palladium catalysts are widely used for C-H activation and carbonylation reactions. In the presence of a suitable carbon monoxide source, N-benzylpicolinamides can be converted to isoindolinones, which are important structural motifs in medicinal chemistry.

Application Notes

This protocol describes a palladium-catalyzed C-H carbonylation of benzylamines for the synthesis of isoindolinone scaffolds. A key advantage of this method is the use of benzene-1,3,5-triyl triformate (TFBen) as a solid, stable, and safe carbon monoxide surrogate, avoiding the handling of toxic CO gas.[1] The reaction demonstrates good functional group tolerance.

Quantitative Data

| Entry | Substrate | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Benzylpicolinamide | PdCl₂ (10 mol%) | Cu(OAc)₂ (2.0 equiv) | Toluene/DMSO (9:1) | 110 | 12 | 85 |

| 2 | N-(4-Methylbenzyl)picolinamide | PdCl₂ (10 mol%) | Cu(OAc)₂ (2.0 equiv) | Toluene/DMSO (9:1) | 110 | 12 | 95 |

| 3 | N-(4-Methoxybenzyl)picolinamide | PdCl₂ (10 mol%) | Cu(OAc)₂ (2.0 equiv) | Toluene/DMSO (9:1) | 110 | 12 | 91 |

| 4 | N-(4-Chlorobenzyl)picolinamide | PdCl₂ (10 mol%) | Cu(OAc)₂ (2.0 equiv) | Toluene/DMSO (9:1) | 110 | 12 | 75 |

Experimental Protocol

Synthesis of 2-Phenylisoindolin-1-one from N-Benzylpicolinamide:

-

To an oven-dried Schlenk tube, add N-benzylpicolinamide (0.2 mmol, 1.0 equiv), PdCl₂ (3.5 mg, 0.02 mmol, 10 mol%), Cu(OAc)₂ (72.6 mg, 0.4 mmol, 2.0 equiv), and benzene-1,3,5-triyl triformate (TFBen) (20.4 mg, 0.08 mmol, 0.4 equiv).

-

Evacuate and backfill the tube with argon three times.

-

Add 1.8 mL of toluene and 0.2 mL of DMSO via syringe.

-

Seal the tube and place it in a preheated oil bath at 110 °C.

-

Stir the reaction mixture for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.

-

Wash the Celite pad with additional ethyl acetate (2 x 5 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 5:1) to afford the desired product.

References

Application Notes and Protocols for Reactions with (3-Methylpyridin-2-yl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the work-up of reactions involving (3-Methylpyridin-2-yl)methanamine hydrochloride. The protocols are designed to ensure efficient purification and isolation of the desired products.

Compound Properties and Data

(3-Methylpyridin-2-yl)methanamine, in its free base form, is a primary amine with a pyridine moiety. The hydrochloride salt is typically used in reactions to improve stability and handling. Understanding its chemical properties is crucial for designing effective work-up and purification strategies.

| Property | Value | Source |

| Chemical Formula | C₇H₁₁ClN₂ | [1][2][3][4][5][6] |

| Molecular Weight | 158.63 g/mol | [2][4][6] |

| CAS Number | 153936-25-5 | [1][2][3][4][5][6] |

| pKa of Conjugate Acid | ~8.76 ± 0.39 | (Estimated for the free base) |

| Appearance | Solid | |

| Storage | Inert atmosphere, 2-8°C | [7] |

General Work-up Principles

The work-up strategy for reactions involving this compound will primarily depend on the nature of the desired product and the reaction byproducts. The key to a successful work-up is the ability to manipulate the solubility of the amine by adjusting the pH of the aqueous phase during liquid-liquid extraction.

-

Acidic Conditions (pH < pKa): The amine will be protonated (R-NH₃⁺Cl⁻) and will preferentially partition into the aqueous phase.

-

Basic Conditions (pH > pKa): The amine will be in its free base form (R-NH₂), which is more soluble in organic solvents and can be extracted from the aqueous phase.

Experimental Protocols

Protocol 1: Extractive Work-up for Neutral or Acidic Products

This protocol is suitable for reactions where the desired product is neutral or acidic and the starting amine or its derivatives need to be removed.

1. Reaction Quenching:

-